Cas no 4745-93-1 (5H-Pyrrolo[2,3-b]pyrazine)
![5H-Pyrrolo[2,3-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/4745-93-1x500.png)
5H-Pyrrolo[2,3-b]pyrazine 化学的及び物理的性質
名前と識別子
-
- 4,7-Diazaindole
- 5H-Pyrrolo[2,3-b]pyrazine
- 5H-pyrrolo[3,2-b]pyrazine
- 1h-pyrrolo[2,3-b]pyrazine
- Pyrrolopyrazine
- HFTVJMFWJUFBNO-UHFFFAOYSA-N
- Pyrrolo(2,3-b)pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine #
- HFTVJMFWJUFBNO-UHFFFAOYSA-
- FCH874049
- RW3018
- BDBM50127012
- PB29690
- RP19337
- Q27453576
- 42430-74-0
- J-514169
- SY023099
- BB 0260578
- AKOS006326432
- A7270
- Z1198233190
- DS-10519
- SCHEMBL19227644
- SCHEMBL17198
- InChI=1/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)
- A827232
- CS-W001854
- EN300-98278
- (3-Benzyloxyphenyl)hydrazinehydrochloride
- MFCD09834819
- DTXSID20963845
- FT-0647134
- SCHEMBL17199
- 36N
- A872888
- CHEMBL3628246
- 4745-93-1
- AMY39470
- DB-184278
-
- MDL: MFCD09834819
- インチ: 1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)
- InChIKey: HFTVJMFWJUFBNO-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])=C([H])C2C1=NC([H])=C([H])N=2
計算された属性
- せいみつぶんしりょう: 119.04800
- どういたいしつりょう: 119.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.38
- ゆうかいてん: 155-156 ºC
- ふってん: 236 ºC
- フラッシュポイント: 96 ºC
- 屈折率: 1.715
- PSA: 41.57000
- LogP: 0.95790
5H-Pyrrolo[2,3-b]pyrazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H317
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
5H-Pyrrolo[2,3-b]pyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5H-Pyrrolo[2,3-b]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM108049-5g |
5H-pyrrolo[2,3-b]pyrazine |
4745-93-1 | 95%+ | 5g |
$888 | 2021-08-06 | |
eNovation Chemicals LLC | D494439-10G |
5H-pyrrolo[2,3-b]pyrazine |
4745-93-1 | 97% | 10g |
$370 | 2024-05-23 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0418-5g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 97% | 5g |
¥5176.41 | 2025-01-21 | |
eNovation Chemicals LLC | D513001-5g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 98% | 5g |
$215 | 2024-06-07 | |
eNovation Chemicals LLC | D513001-10g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 98% | 10g |
$360 | 2024-06-07 | |
eNovation Chemicals LLC | D513001-25g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 98% | 25g |
$700 | 2024-06-07 | |
eNovation Chemicals LLC | Y1126066-1g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 95% | 1g |
$185 | 2024-07-28 | |
Matrix Scientific | 072150-5g |
4,7-Diazaindole, 95+% |
4745-93-1 | 95+% | 5g |
$925.00 | 2023-09-09 | |
Alichem | A099001384-10g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 98% | 10g |
$812.05 | 2023-09-01 | |
Alichem | A099001384-25g |
5H-Pyrrolo[2,3-b]pyrazine |
4745-93-1 | 98% | 25g |
$1288.96 | 2023-09-01 |
5H-Pyrrolo[2,3-b]pyrazine 関連文献
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Qiu-Yan Han,Cheng-Long Zhao,Tao Dong,Jin Shi,Kai-Li Tan,Cheng-Pan Zhang Org. Chem. Front. 2019 6 2732
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2. Contents pages
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Puttavva Meti,Eun-Sil Lee,Jung-Won Yang,Young-Dae Gong RSC Adv. 2017 7 18120
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Puttavva Meti,Young-Dae Gong RSC Adv. 2017 7 39228
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5. Index of subjects, 1976
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6. Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its propertiesBernard A. J. Clark,John Parrick,Roderick J. J. Dorgan J. Chem. Soc. Perkin Trans. 1 1976 1361
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7. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxidesChristopher R. Hardy,John Parrick J. Chem. Soc. Perkin Trans. 1 1980 506
5H-Pyrrolo[2,3-b]pyrazineに関する追加情報
Introduction to 5H-Pyrrolo[2,3-b]pyrazine (CAS No. 4745-93-1)
5H-Pyrrolo[2,3-b]pyrazine, with the Chemical Abstracts Service (CAS) number 4745-93-1, is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine moiety, which endows it with a rich array of chemical properties and reactivity profiles.
The structure of 5H-Pyrrolo[2,3-b]pyrazine is particularly noteworthy. The pyrrole ring, which is a five-membered ring containing one nitrogen atom, is fused to the pyrazine ring, a six-membered ring with two nitrogen atoms. This arrangement results in a highly conjugated system that can participate in various chemical reactions, making it a valuable building block in organic synthesis. The compound's aromaticity and electronic properties are key factors that contribute to its versatility in different applications.
In the realm of medicinal chemistry, 5H-Pyrrolo[2,3-b]pyrazine has shown promise as a scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, researchers have investigated its ability to inhibit kinases, which are crucial enzymes in cell signaling pathways and are often implicated in cancer and inflammatory diseases. A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of 5H-Pyrrolo[2,3-b]pyrazine-based compounds as potent inhibitors of protein kinases, demonstrating their potential as lead compounds for drug discovery.
Beyond its role in enzyme inhibition, 5H-Pyrrolo[2,3-b]pyrazine has also been explored for its antimicrobial properties. Research conducted at the University of California, San Francisco, demonstrated that certain derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. This finding opens up new avenues for the development of novel antibiotics at a time when antibiotic resistance is a growing global health concern.
In the field of materials science, the unique electronic properties of 5H-Pyrrolo[2,3-b]pyrazine have led to its use in the development of advanced materials. For example, it has been incorporated into organic semiconductors and photovoltaic materials due to its ability to facilitate charge transport and enhance light absorption. A study published in the Journal of Materials Chemistry C reported the synthesis of conjugated polymers containing 5H-Pyrrolo[2,3-b]pyrazine units, which exhibited excellent performance in organic solar cells.
The synthetic accessibility of 5H-Pyrrolo[2,3-b]pyrazine is another factor that contributes to its widespread use. Various synthetic routes have been developed to access this compound and its derivatives efficiently. One common approach involves the cyclization of appropriate precursors under mild conditions. A recent review article in the Tetrahedron Letters provided an overview of these synthetic methods, highlighting their advantages and limitations.
In conclusion, 5H-Pyrrolo[2,3-b]pyrazine (CAS No. 4745-93-1) is a versatile compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this compound, underscoring its significance in modern scientific endeavors.
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